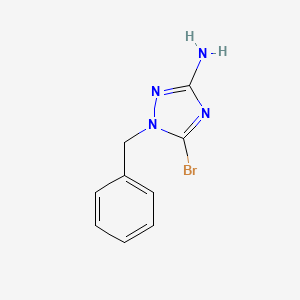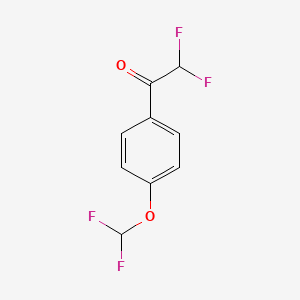
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and difluoro groups attached to a phenyl ring and ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction mixture is heated to 120°C for 2 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of the difluoro groups allows for addition reactions with nucleophiles, forming new carbon-fluorine bonds.
Common Reagents and Conditions: Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and dry DMF. Reaction conditions typically involve heating under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl ethanones, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agricultural Chemistry: It is employed in the development of insecticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been shown to selectively bind to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing downstream signaling pathways involved in tumor growth and metastasis . This selective binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the target’s active site.
Comparación Con Compuestos Similares
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(4-Chlorophenoxy)phenyl)ethanamine
Uniqueness: 1-(4-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone stands out due to its difluoromethoxy and difluoro groups, which impart unique chemical properties such as increased stability and reactivity. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over chemical reactions is essential.
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-1-3-6(4-2-5)15-9(12)13/h1-4,8-9H |
Clave InChI |
PDFRUWDUARQXTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)

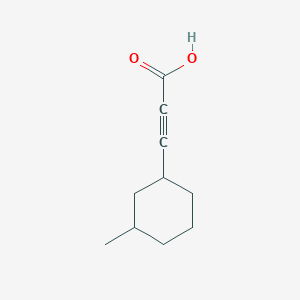
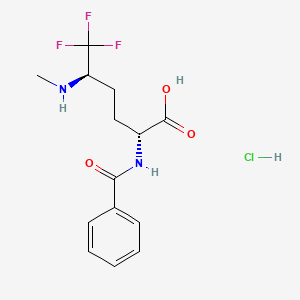
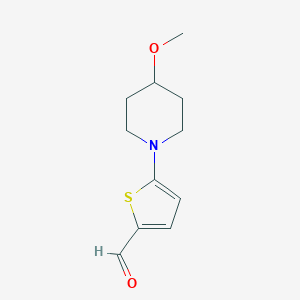
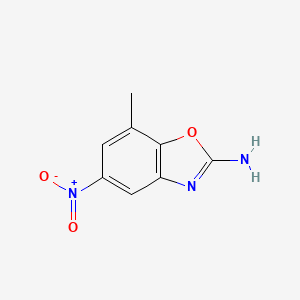
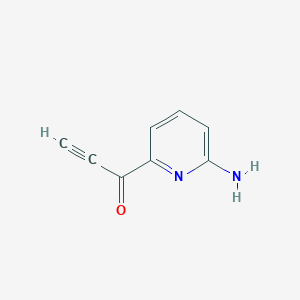

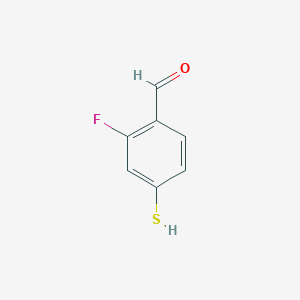
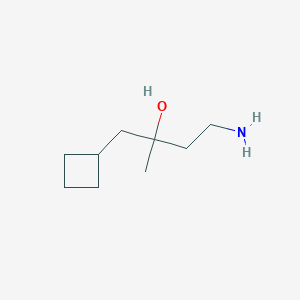
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)


